N-cyclopropylmorpholine-4-carboxamide

Medicinal Chemistry Organic Synthesis Building Block Sourcing

N-Cyclopropylmorpholine-4-carboxamide (CAS 1215825-66-3, molecular formula C8H14N2O2, molecular weight 170.21 g/mol) is a morpholine-derived urea featuring a cyclopropyl substituent on the exocyclic carboxamide nitrogen at the morpholine 4-position. The compound is classified as a morpholine-4-carboxamide building block and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis programs.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 1215825-66-3
Cat. No. B2763568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylmorpholine-4-carboxamide
CAS1215825-66-3
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESC1CC1NC(=O)N2CCOCC2
InChIInChI=1S/C8H14N2O2/c11-8(9-7-1-2-7)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11)
InChIKeyAYBFXAUNLHMPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylmorpholine-4-carboxamide (CAS 1215825-66-3): Structural & Physicochemical Baseline for Procurement


N-Cyclopropylmorpholine-4-carboxamide (CAS 1215825-66-3, molecular formula C8H14N2O2, molecular weight 170.21 g/mol) is a morpholine-derived urea featuring a cyclopropyl substituent on the exocyclic carboxamide nitrogen at the morpholine 4-position [1]. The compound is classified as a morpholine-4-carboxamide building block and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis programs . Its computed physicochemical profile includes an XLogP3-AA value of −0.3, a topological polar surface area of 41.6 Ų, a single rotatable bond, one hydrogen bond donor, and two hydrogen bond acceptors [1]. High-purity commercial material is typically characterized by ≥97% purity as confirmed by LCMS, NMR, HPLC, or GC .

Why N-Cyclopropylmorpholine-4-carboxamide Cannot Be Generically Substituted by Positional Isomers or N-Alkyl Analogs


Generic substitution of N-cyclopropylmorpholine-4-carboxamide with close structural analogs — such as the 2-carboxamide (CAS 952675-09-1) or 3-carboxamide (CAS 1488892-27-8) positional isomers, the N-isopropyl analog (CAS 50708-02-6), or the N-(cyclopropylmethyl) homolog (CAS 1600962-48-8) — is inadvisable because these compounds exhibit materially different computed lipophilicity, hydrogen-bonding topology, and steric profiles despite sharing identical molecular formulas or closely related scaffolds [1]. The 4-carboxamide regiochemistry places the urea carbonyl at the morpholine ring nitrogen directly, producing a TPSA of 41.6 Ų and XLogP3 of −0.3; the unsubstituted parent morpholine-4-carboxamide (CAS 2158-02-3) has a TPSA of 55.6 Ų and XLogP3 of −1.2, a difference of 0.9 logP units that would translate to approximately an 8-fold difference in octanol-water partitioning [1][2]. Such divergent physicochemical properties can lead to different solubility, permeability, metabolic stability, and target-binding outcomes in downstream SAR programs; therefore, procurement decisions must be compound-specific rather than class-based [1].

Quantitative Differentiation Evidence for N-Cyclopropylmorpholine-4-carboxamide vs. Closest Analogs


Regiochemical Differentiation: 4-Carboxamide vs. 2-Carboxamide and 3-Carboxamide Positional Isomers

N-Cyclopropylmorpholine-4-carboxamide (CAS 1215825-66-3) carries the carboxamide moiety at the morpholine ring 4-position (urea linkage via the ring nitrogen), whereas its positional isomers N-cyclopropylmorpholine-2-carboxamide (CAS 952675-09-1) and N-cyclopropylmorpholine-3-carboxamide (CAS 1488892-27-8) place the carboxamide at the 2- and 3-positions, respectively. All three share the molecular formula C8H14N2O2 and molecular weight 170.21 g/mol [1]. The 4-carboxamide regiochemistry generates a symmetric urea environment where the carbonyl bridges two six-membered heterocycle nitrogen atoms, producing computed properties including XLogP3-AA = −0.3 and a topological polar surface area (TPSA) of 41.6 Ų; the 2- and 3-isomers have the carboxamide as a ring substituent rather than a ring-nitrogen-attached urea, fundamentally altering hydrogen-bond donor/acceptor geometry, dipole moment orientation, and receptor pharmacophore matching [1]. No published head-to-head biological activity comparison among these three positional isomers was identified in the peer-reviewed literature as of 2026-05-05; the differentiation rests on well-established medicinal chemistry principles of regioisomer-dependent target engagement [2].

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Cyclopropyl vs. Isopropyl N-Substituent: Lipophilicity and Steric Parameter Differentiation

N-Cyclopropylmorpholine-4-carboxamide (CAS 1215825-66-3) bears a cyclopropyl group on the carboxamide nitrogen, whereas N-isopropylmorpholine-4-carboxamide (CAS 50708-02-6) bears an isopropyl group at the same position. These two compounds share identical hydrogen bond donor/acceptor counts (1 donor, 2 acceptors), identical rotatable bond counts (1), and identical TPSA values (41.6 Ų), yet the computed XLogP3-AA values differ: −0.3 for the cyclopropyl analog [1] vs. 0.0 for the isopropyl analog [2], representing a ΔlogP of 0.3 log units (approximately a 2-fold difference in octanol-water partition coefficient). Molecular weight is 170.21 vs. 172.22 g/mol (ΔMW = 2.01 g/mol, ~1.2% difference). Additionally, the cyclopropyl group introduces a smaller van der Waals volume and a distinct electrostatic profile due to the strained sp²-like character of cyclopropane C–C bonds, which can engage in unique σ–π and CH–π interactions not possible with the freely rotating isopropyl group [3]. These differences, while numerically modest, can be decisive in optimizing ligand efficiency metrics in fragment-based or HTS-derived lead programs.

Drug Design Physicochemical Profiling Lead Optimization

Cyclopropyl vs. Cyclopropylmethyl Homolog: Impact of a Single Methylene Spacer on Lipophilicity and Bulk

N-Cyclopropylmorpholine-4-carboxamide (CAS 1215825-66-3) and N-(cyclopropylmethyl)morpholine-4-carboxamide (CAS 1600962-48-8) differ by a single methylene (–CH2–) spacer inserted between the cyclopropane ring and the urea nitrogen. This homologation increases molecular weight from 170.21 to 184.24 g/mol (ΔMW = 14.03 g/mol, +8.2%) and alters the molecular formula from C8H14N2O2 to C9H16N2O2 [1]. In general medicinal chemistry practice, adding a methylene spacer to a cyclopropyl-amide increases conformational flexibility, increases lipophilicity (estimated +0.3 to +0.5 logP based on the well-characterized Hansch π contribution of –CH2– groups in homologous series), and modulates metabolic susceptibility at the amide nitrogen [2]. Although computed XLogP3-AA data for the cyclopropylmethyl analog is not available in PubChem as of the search date, the directional difference in lipophilicity is predictable from first-principles medicinal chemistry. The cyclopropylmethyl analog also introduces one additional rotatable bond, increasing the entropic penalty upon target binding and potentially reducing ligand efficiency.

Homologation Strategy Physicochemical Optimization ADME Profiling

Cyclopropyl vs. Unsubstituted Parent: LogP and TPSA Divergence

Relative to the unsubstituted morpholine-4-carboxamide parent (CAS 2158-02-3, MW = 130.15 g/mol), N-cyclopropylmorpholine-4-carboxamide introduces a cyclopropyl substituent on the amide nitrogen, increasing molecular weight by 40.06 g/mol (+30.8%) and shifting computed XLogP3-AA from −1.2 (parent) to −0.3 (target), a ΔlogP of +0.9 log units — approximately an 8-fold increase in predicted octanol-water partition coefficient [1][2]. TPSA decreases from 55.6 Ų (parent) to 41.6 Ų (target), a reduction of 14.0 Ų (−25.2%), consistent with replacement of the primary amide –NH2 hydrogens with a hydrophobic cyclopropyl group. The parent compound has zero rotatable bonds (fully rigid urea), whereas the target compound has one rotatable bond (C–N between cyclopropyl and urea nitrogen). These three property differences — increased logP, reduced TPSA, and added conformational flexibility — collectively predict higher passive membrane permeability for the cyclopropyl derivative compared to the parent, making it a more suitable fragment or building block for programs targeting intracellular or CNS targets where higher permeability is required [3].

Fragment-Based Drug Discovery Property-Based Design Building Block Selection

Recommended Application Scenarios for N-Cyclopropylmorpholine-4-carboxamide Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration of Cyclopropyl-Containing Kinase or GPCR Inhibitor Scaffolds

N-Cyclopropylmorpholine-4-carboxamide serves as a compact, low-molecular-weight (170.21 g/mol) urea building block with a computed logP of −0.3 and TPSA of 41.6 Ų, placing it within favorable property space for fragment-based lead discovery and early SAR campaigns targeting intracellular kinases or GPCRs [1]. The cyclopropyl group provides a conformationally constrained, metabolically stable N-substituent that engages in unique σ–π and CH–π interactions, as documented in the cyclopropane medicinal chemistry literature [2]. Procurement of this specific 4-carboxamide regioisomer (rather than the 2- or 3-carboxamide positional isomers) is critical when the intended SAR vector requires the morpholine nitrogen-attached urea pharmacophore geometry, as the regioisomeric variants present fundamentally different hydrogen-bonding topologies despite sharing the same molecular formula [1].

Fragment-Based Screening Library Design Requiring Permeable Morpholine-Containing Fragments

With a ΔlogP of +0.9 log units and ΔTPSA of −14.0 Ų relative to the unsubstituted morpholine-4-carboxamide parent (CAS 2158-02-3), N-cyclopropylmorpholine-4-carboxamide is predicted to exhibit approximately 8-fold higher passive membrane permeability and a 25% reduction in polar surface area [1]. These properties make it a more suitable fragment candidate than the parent for fragment-based screening cascades targeting intracellular or CNS-localized protein targets where passive permeability is a prerequisite for cellular activity. The single rotatable bond (vs. zero in the parent) provides a modest increase in conformational adaptability without introducing excessive entropic penalty [1].

Synthetic Intermediate for Late-Stage Diversification via Urea Linkage Chemistry

N-Cyclopropylmorpholine-4-carboxamide contains a urea functional group amenable to further N-alkylation, acylation, or metal-catalyzed cross-coupling at the cyclopropyl position, enabling its use as a versatile synthetic intermediate for parallel library synthesis [1]. Commercial material is available with characterized purity (≥97% by HPLC/NMR/GC from multiple catalog vendors including Bidepharm and Chemenu), ensuring reproducibility in multi-step synthetic sequences where intermediate purity directly impacts downstream yields . The cyclopropyl ring is well-documented to enhance metabolic stability relative to isopropyl or ethyl N-substituents, making it a preferred intermediate choice when the final target compound requires resistance to N-dealkylation by cytochrome P450 enzymes [2].

Computational Chemistry: QSAR Model Training and Property Prediction Benchmarking

The compound's computed properties (XLogP3-AA = −0.3; TPSA = 41.6 Ų; MW = 170.21; rotatable bonds = 1; HBD = 1; HBA = 2) are precisely defined in the PubChem database, making it useful as a benchmark compound for validating in silico ADME prediction models [1]. The systematic comparison with the isopropyl analog (XLogP3-AA = 0.0, all other descriptors identical) provides a clean matched-molecular-pair (MMP) dataset for probing how a cyclopropyl-to-isopropyl swap affects predicted permeability, solubility, and metabolic stability — a common medicinal chemistry design decision — with only a 0.3 logP unit difference and 2.01 g/mol molecular weight difference separating the two [3].

Quote Request

Request a Quote for N-cyclopropylmorpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.